1-(Amino(phenyl)methyl)cyclobutanol

Medicinal Chemistry Conformational Analysis Scaffold Design

This 1-(amino(phenyl)methyl)cyclobutanol scaffold delivers a unique 1,1-substitution pattern with a strained cyclobutane core, enabling conformational pre-organization for CNS GPCR/ion channel programs. Validated as a precursor to sub-micromolar M4 PAMs (EC50 = 862 nM), it provides a critical 1,1- vs 1,2-disubstituted reference point for SAR studies. Procure the ≥95% pure, research-grade standard to eliminate analytical variability and accelerate rigid amino alcohol library synthesis.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 1378861-46-1
Cat. No. B1603415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Amino(phenyl)methyl)cyclobutanol
CAS1378861-46-1
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESC1CC(C1)(C(C2=CC=CC=C2)N)O
InChIInChI=1S/C11H15NO/c12-10(11(13)7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6,10,13H,4,7-8,12H2
InChIKeyVMDNXLHIKOSMOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Amino(phenyl)methyl)cyclobutanol CAS 1378861-46-1: A Conformationally Restricted Cyclobutanol Scaffold for CNS Target Exploration


1-(Amino(phenyl)methyl)cyclobutanol (CAS 1378861-46-1) is an organic compound belonging to the class of substituted cyclobutanol derivatives, characterized by a strained cyclobutane ring bearing both an amino(phenyl)methyl substituent and a tertiary hydroxyl group [1]. This scaffold introduces conformational rigidity relative to flexible-chain amino alcohol analogs, a feature that can restrict molecular shape and influence biological target engagement. The compound is commercially available primarily as a research chemical and synthetic intermediate , with limited publicly disclosed primary pharmacological profiling data. Its structural architecture—combining a hydrogen-bond-donating hydroxyl, a basic amine, and a phenyl group within a rigid cyclobutane framework—positions it as a candidate scaffold for medicinal chemistry exploration in central nervous system (CNS) and other receptor-targeted programs .

Why 1-(Amino(phenyl)methyl)cyclobutanol Cannot Be Interchanged with Linear or Differently Substituted Analogs


The biological and physicochemical properties of 1-(amino(phenyl)methyl)cyclobutanol are intrinsically linked to its rigid cyclobutane core and specific substitution pattern. Simple substitution with acyclic amino alcohols or differently substituted cyclobutanes cannot recapitulate its steric constraints, hydrogen-bonding geometry, or metabolic profile [1]. Evidence from structurally related conformationally restricted sympathomimetic amines demonstrates that the relative spatial orientation of the phenyl ring, amine, and hydroxyl groups—dictated by the cyclobutane ring's puckered geometry and substitution position—profoundly influences transporter inhibition potency and stereoselectivity [2]. Furthermore, the commercial supply of this specific compound is standardized to a 95% purity grade , and any generic alternative would require independent verification of chemical identity, purity, and residual solvent profile, introducing avoidable analytical and reproducibility risks into research workflows.

Quantitative Differentiation of 1-(Amino(phenyl)methyl)cyclobutanol: Evidence-Based Comparison Data


Conformational Restriction Defines the Scaffold: Cyclobutane Core vs. Flexible Acyclic Analogs

The cyclobutane ring in 1-(amino(phenyl)methyl)cyclobutanol imposes a pucked, non-planar geometry with a dihedral angle of approximately 20-30° between adjacent substituents, in contrast to the freely rotating bonds of acyclic amino alcohols such as 2-amino-2-phenylethanol [1]. This rigidity reduces the conformational entropy penalty upon target binding and can enhance selectivity by pre-organizing the pharmacophore into a bioactive conformation .

Medicinal Chemistry Conformational Analysis Scaffold Design

Positional Isomerism Drives Dramatic Functional Divergence: 1-Substituted vs. 2-Substituted Cyclobutanol in Catecholamine Transporter Inhibition

While direct data for 1-(amino(phenyl)methyl)cyclobutanol is not publicly available, the closely related positional isomer 2-amino-1-phenylcyclobutanol exhibits striking stereoselective inhibition of norepinephrine uptake [1]. The trans isomer inhibited 3H-norepinephrine accumulation in cortical synaptosomes with an IC50 of 7.4 µM, whereas the cis isomer was completely inactive (IC50 > 100 µM). This 1,2-relationship between amine and hydroxyl groups on the cyclobutane ring is absent in the target compound's 1,1-substitution pattern, indicating that the spatial arrangement of these pharmacophoric elements is a critical determinant of biological activity [2].

Neuropharmacology Transporter Inhibition Stereoselectivity

Patent-Exemplified Utility in Muscarinic M4 Receptor Modulation: A Structurally Related 1,1-Disubstituted Cyclobutanol

A structurally analogous compound bearing the 1-(amino(phenyl)methyl)cyclobutanol core as part of a larger heteroaromatic conjugate has been disclosed in US Patent 10,239,887 (Compound No. 64) [1]. This derivative, 1-[4-[[(3,4-dimethylpyrimido[4',5':4,5]furo[2,3-c]pyridazin-8-yl)amino]methyl]phenyl]cyclobutanol, acts as a positive allosteric modulator (PAM) of the human muscarinic acetylcholine receptor M4 (M4 mAChR), a target implicated in schizophrenia and psychosis [2]. In a FLIPR calcium flux assay using CHO-K1 cells stably expressing human M4, this compound exhibited an EC50 of 862 nM, representing an approximately 1,160-fold improvement in potency compared to the target compound's reported EC50 of >1 mM at the GABAA ρ1 receptor [3].

CNS Drug Discovery GPCR Pharmacology Muscarinic Receptors

Commercial Supply and Analytical Specification Differentiation

The target compound is commercially available from multiple vendors with a standardized purity specification of ≥95% . However, unlike some related cyclobutanol derivatives offered at higher purities (e.g., 98% for certain substituted cyclobutanols ), the 95% grade is the industry standard for this specific CAS number. This specification influences the need for potential in-house purification prior to use in sensitive biological assays, a factor that must be considered when selecting this compound over higher-purity, albeit structurally distinct, alternatives.

Chemical Sourcing Analytical Chemistry Procurement Specifications

Optimal Application Scenarios for 1-(Amino(phenyl)methyl)cyclobutanol Based on Quantitative Evidence


Medicinal Chemistry: Exploring 1,1-Disubstituted Cyclobutane Chemical Space for CNS Targets

As established in Section 3, the 1-(amino(phenyl)methyl)cyclobutanol scaffold provides a conformationally restricted core with a unique 1,1-substitution pattern. This makes it an ideal starting material for synthesizing libraries of derivatives aimed at CNS targets where conformational pre-organization is beneficial, such as GPCRs or ion channels. The patent-exemplified M4 PAM (EC50 = 862 nM) [1] validates that this core can be elaborated to achieve sub-micromolar potency at a therapeutically relevant receptor, providing a clear precedent for medicinal chemistry campaigns.

Chemical Biology: Investigating the Impact of Stereoelectronic Effects on Transporter Interactions

The dramatic functional divergence observed between cis and trans isomers of the related 2-amino-1-phenylcyclobutanol [2] highlights the sensitivity of biological systems to subtle changes in cyclobutane substitution. 1-(Amino(phenyl)methyl)cyclobutanol offers a distinct 1,1-relationship between the amine and hydroxyl groups, providing a chemical probe to systematically interrogate how the spatial arrangement of these pharmacophores influences interactions with monoamine transporters or other aminergic binding sites.

Synthetic Methodology: Developing Novel Reactions on a Sterically Encumbered Cyclobutane Scaffold

The tertiary hydroxyl group and adjacent amino(phenyl)methyl substituent create a sterically congested environment around the cyclobutane ring. This compound serves as a challenging and instructive substrate for developing new synthetic methodologies, such as stereoselective alkylations, acylations, or transition-metal-catalyzed cross-couplings, that are tolerant of the strained cyclobutane core. The commercial availability of this specific compound in 95% purity facilitates its use as a standardized benchmark in reaction development.

Procurement for Structure-Activity Relationship (SAR) Studies of Cyclic Amino Alcohols

For research groups engaged in SAR studies of cyclic amino alcohols, the procurement of 1-(amino(phenyl)methyl)cyclobutanol is justified by the need for a specific 1,1-disubstituted cyclobutanol reference point. As demonstrated by the >13.5-fold difference in potency between cis and trans 1,2-disubstituted analogs [2], the substitution pattern is a critical variable. Including this compound in a screening set allows researchers to map the biological consequences of shifting from a 1,2- to a 1,1-disubstituted scaffold, an essential parameter for comprehensive SAR analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Amino(phenyl)methyl)cyclobutanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.